molecular formula C13H14N4O B6531404 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1090555-15-9

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No. B6531404
CAS RN: 1090555-15-9
M. Wt: 242.28 g/mol
InChI Key: CDORJONJOKQIDU-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, also known as THIQE, is a novel small molecule with potential applications in the field of medicinal chemistry. THIQE is a heterocyclic compound with a unique combination of elements and properties that makes it an attractive choice for research and development. The unique structure of THIQE makes it a promising candidate for the development of new drugs, as well as for use in laboratory experiments.

Scientific Research Applications

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has a wide range of potential applications in scientific research. It has been used in the development of new drugs, as well as in laboratory experiments. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs.

Mechanism of Action

The exact mechanism of action of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is not yet fully understood. However, it is believed that the unique structure of the molecule allows it to interact with various enzymes and receptors in the body. This interaction is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties. It has also been shown to have an effect on the nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable molecule with a low cost of synthesis and a high yield. Additionally, it has a wide range of potential applications in research and development. However, this compound also has some limitations. For instance, it has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several potential future directions for research on 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. These include further investigation of its biochemical and physiological effects, as well as further exploration of its mechanism of action. Additionally, further research into its potential applications in the development of new drugs is needed. Finally, further research into its potential uses in laboratory experiments is needed to determine its advantages and limitations for use in such experiments.

Synthesis Methods

1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be synthesized through a variety of methods, including a condensation reaction between 1,2,3,4-tetrahydroisoquinoline and 1H-1,2,4-triazol-1-yl)ethan-1-one. This reaction produces a product with a yield of up to 80%. The product can then be purified using recrystallization or chromatography.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(8-17-10-14-9-15-17)16-6-5-11-3-1-2-4-12(11)7-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDORJONJOKQIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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